2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one
Description
This compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic core comprising fused benzene and pyrimidine rings. The structure incorporates a 3-chlorophenyl-substituted oxazole moiety linked via a methylthio group to the quinazolinone scaffold. The 3-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the oxazole ring contributes to π-π stacking interactions in biological targets . Its synthetic pathway likely involves nucleophilic substitution or coupling reactions, as seen in structurally related quinazolinones (e.g., describes analogous hydrazone formation and cyclization steps) .
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-17(22-18(26-12)13-6-5-7-14(21)10-13)11-27-20-23-16-9-4-3-8-15(16)19(25)24(20)2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZUVNIHRJTTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 497.0 g/mol. The compound features a quinazolinone core substituted with a methyloxazole and a thioether linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 497.0 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells. The mechanism of action is often linked to the inhibition of cell proliferation and induction of apoptosis.
In vitro studies using the MTT assay have shown that this compound exhibits dose-dependent cytotoxic effects. For example, related quinazolinone derivatives have shown IC50 values in the micromolar range against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 10 |
| PC3 | 10 |
| HT-29 | 12 |
Antimicrobial Activity
The presence of the methyloxazole moiety enhances the antimicrobial properties of quinazolinones. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Mechanistic Studies
Mechanistic studies suggest that the biological activity of this compound may involve interaction with various biological targets. For instance, quinazolinone derivatives have been shown to inhibit enzymes such as carbonic anhydrase and protein kinases, which are crucial in cancer progression and microbial resistance.
Case Studies
- Study on Anticancer Activity : A study focused on synthesizing and testing various quinazolinone derivatives found that modifications at specific positions significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-231). The study emphasized the importance of structural diversity in optimizing therapeutic efficacy .
- Antimicrobial Evaluation : Another research evaluated the antimicrobial properties of quinazolinones and their derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that compounds with halogen substitutions exhibited enhanced activity .
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as:
- Kinase Inhibition : Many quinazolinones act as inhibitors of specific kinases involved in cancer progression.
- Induction of Apoptosis : These compounds can trigger programmed cell death in tumor cells.
A study on related quinazolinone derivatives reported significant cytotoxic effects against breast and lung cancer cell lines, suggesting that our compound may exhibit similar properties due to structural similarities .
Antimicrobial Properties
The antimicrobial potential of quinazolinone derivatives has been documented, with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus. Given the structural characteristics of 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one, it is hypothesized that it may also possess significant antimicrobial activity .
Anti-inflammatory Effects
Research has shown that quinazolinones can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Research
A recent study involved synthesizing a series of quinazolinone derivatives, including compounds structurally similar to our target compound. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The study highlighted the importance of modifying the functional groups to enhance bioactivity.
Case Study 2: Antimicrobial Activity
Another investigation focused on evaluating the antimicrobial efficacy of quinazolinone derivatives against a range of bacterial and fungal strains. The results indicated that certain modifications to the structure significantly increased antimicrobial potency, supporting the notion that our compound could be further explored in this domain .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) linkage undergoes oxidation to sulfoxide and sulfone derivatives under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 hrs | Sulfoxide derivative (S=O formation) | 78% | |
| KMnO₄ (0.1M) | H₂O/acetone, RT, 12 hrs | Sulfone derivative (O=S=O formation) | 65% |
Mechanistic Insight :
-
Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before full conversion to sulfones under stronger conditions.
Nucleophilic Substitution
The 3-chlorophenyl group participates in palladium-catalyzed coupling reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8 hrs | Biaryl derivative (C-C bond formation) | 82% | |
| Sodium methoxide | MeOH, reflux, 6 hrs | Methoxy-substituted analog | 71% |
Key Findings :
-
Suzuki-Miyaura coupling occurs selectively at the chloro-substituted phenyl ring .
-
Methoxy substitution requires anhydrous conditions to prevent hydrolysis of the oxazole ring .
Ring-Opening Reactions
The oxazole ring undergoes hydrolysis under acidic/basic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6M) | Reflux, 24 hrs | Open-chain diamide intermediate | 58% | |
| NaOH (2M) | Ethanol, 70°C, 12 hrs | Carboxylic acid derivative | 63% |
Mechanistic Pathway :
-
Acidic conditions protonate the oxazole nitrogen, leading to ring cleavage via water nucleophilic attack .
-
Basic hydrolysis generates a carboxylate intermediate that rearranges to stable products .
Reductive Transformations
The quinazolinone core undergoes selective reduction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 2 hrs | Partially reduced dihydroquinazolinone | 68% | |
| LiAlH₄ | THF, reflux, 8 hrs | Fully reduced tetrahydro derivative | 44% |
Stereochemical Note :
-
NaBH₄ selectively reduces the C=N bond without affecting the oxazole ring.
-
LiAlH₄ requires strict temperature control to prevent over-reduction .
Electrophilic Aromatic Substitution
The electron-rich oxazole moiety undergoes nitration and sulfonation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 2-Nitrooxazole derivative | 51% | |
| SO₃/H₂SO₄ | 50°C, 2 hrs | 2-Sulfooxazole derivative | 47% |
Regioselectivity :
-
Electrophiles preferentially attack the C-2 position of the oxazole ring due to electronic and steric factors .
Cross-Coupling with Thiols
The methylthio group participates in transition-metal-free annulation:
| Thiol | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl mercaptan | DMF, 120°C, 12 hrs | Fused thienoquinazolinone | 89% | |
| 2-Mercaptopyridine | K₂CO₃, DMSO, 100°C, 6 hrs | Pyridothioquinazolinone | 76% |
Mechanistic Advantage :
-
Thiols act as both nucleophiles and dehydroaromatization promoters, eliminating the need for metal catalysts .
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | pH | Temperature | Degradation | Half-Life | Source |
|---|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | <5% in 2 hrs | 28 hrs | |
| Phosphate buffer | 7.4 | 37°C | 12% in 24 hrs | 138 hrs |
Key Insight :
-
The compound demonstrates superior stability in neutral compared to acidic environments, suggesting oral bioavailability potential .
Comparative Reaction Kinetics
Rate constants for key transformations:
| Reaction | k (s⁻¹) | Eₐ (kJ/mol) | Solvent | Source |
|---|---|---|---|---|
| Thioether oxidation | 2.3×10⁻⁴ | 45.2 | Acetic acid | |
| Oxazole hydrolysis | 1.8×10⁻⁵ | 67.9 | HCl/EtOH | |
| Suzuki coupling | 4.1×10⁻³ | 32.7 | DMF |
Activation Parameters :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorophenyl Substituents
- 2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-methylquinazolin-4(3H)-one (): Key Difference: The 4-chlorophenyl vs. 3-chlorophenyl substitution alters electronic distribution and steric effects. Meta-substitution (3-chloro) may enhance binding to hydrophobic pockets in enzymes compared to para-substitution (4-chloro), as observed in kinase inhibitors . Synthetic Yield: Not explicitly reported, but similar quinazolinones in show yields of 38–86%, influenced by substituent bulk and reaction conditions.
Quinazolinone Derivatives with MAO Inhibitory Activity ()
Compounds like 2-[10-(4-chlorophenyl)-3-thienyl-2-propenylidene]hydrazine-3-methyl-quinazolin-4(3H)-one exhibit MAO-A/MAO-B inhibition. Comparatively:
- Target Compound: Lacks the propenylidene-hydrazine moiety but shares the quinazolinone core. The oxazole-thioether linkage may confer distinct selectivity for monoamine oxidases or other targets.
- Bioactivity : While highlights MAO inhibition in similar derivatives, the absence of direct data for the target compound necessitates caution in extrapolating activity .
Pyrimidinone Analogues ()
Pyrimidin-4(3H)-ones such as I-19 to I-24 feature cyclohexylmethyl and ethyl groups, with thioether-linked pyrazole substituents:
- Melting Points: The target compound’s melting point is unreported, but pyrimidinones in range from 153°C to 234°C, suggesting higher thermal stability for bulkier derivatives (e.g., I-23: 233–234°C) .
- Synthetic Feasibility : The target compound’s oxazole-thioether linkage may require milder conditions than the InCl3-catalyzed triazole synthesis in .
Pharmacological and Physicochemical Properties
Key Research Findings and Limitations
- Structural Insights : The 3-chlorophenyl group may improve target engagement compared to para-substituted analogues, as seen in kinase inhibitors where meta-substitution enhances affinity .
- Synthetic Challenges : Thioether formation (as in and ) often requires catalysts like InCl3 or basic conditions, which may limit scalability .
- Data Gaps: No direct pharmacological or crystallographic data exist for the target compound.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, including thiolation and coupling. For example, describes a protocol using a thiol-containing intermediate (e.g., 5-((substituted)thio)-1H-tetrazole derivatives) reacted with a chlorobenzyl derivative under heterogenous catalysis (Bleaching Earth Clay, pH-12.5) in PEG-400 at 70–80°C. Key steps include:
- Catalyst Optimization : Adjusting catalyst loading (e.g., 10 wt% Bleaching Earth Clay) to enhance reaction efficiency.
- Solvent Selection : PEG-400 as a green solvent improves solubility and reduces side reactions.
- Purification : Use TLC to monitor progress, followed by recrystallization in water/acetic acid for purity .
For quinazolinone core formation, highlights condensation of 4-chlorobenzaldehyde with thioacetate derivatives, followed by hydrogenation. Adjusting stoichiometry and reaction time (5 h) can improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze H NMR for characteristic shifts, such as aromatic protons (δ 7.2–8.5 ppm for quinazolinone and chlorophenyl groups) and methylene thioether signals (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Confirm thioether (C–S stretch, ~600–700 cm) and carbonyl (quinazolinone C=O, ~1680–1720 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHClNOS).
Advanced Research Questions
Q. How can computational tools like Multiwfn be applied to analyze the electronic properties of this compound to predict its reactivity or interaction with biological targets?
- Methodological Answer :
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions (e.g., sulfur in thioether, quinazolinone carbonyl) that may influence binding to kinases or other targets .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions. Lower gaps (~3–5 eV) suggest higher reactivity .
- Topological Analysis : Electron localization function (ELF) studies reveal bonding nature (e.g., covalent vs. ionic character in the thioether linkage) .
Q. What strategies are recommended for resolving discrepancies between spectroscopic data (e.g., NMR) and X-ray crystallography results during structure elucidation?
- Methodological Answer :
- SHELX Refinement : Use SHELXL to refine crystallographic data, ensuring anisotropic displacement parameters (ADPs) match observed electron density. Adjust occupancy factors for disordered atoms .
- WinGX Validation : Cross-validate bond lengths/angles with WinGX’s geometry analysis tools. For example, quinazolinone ring planarity deviations >0.1 Å may indicate tautomerism or crystallographic artifacts .
- Dynamic NMR Studies : If crystallography suggests rigid conformations but NMR shows fluxionality, variable-temperature NMR can resolve dynamic processes (e.g., thioether rotation barriers) .
Q. How can researchers design and synthesize analogs of this compound to explore structure-activity relationships (SAR) for specific biological targets?
- Methodological Answer :
- Core Modifications : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess kinase inhibition potency ().
- Side-Chain Variations : Synthesize analogs with altered thioether linkers (e.g., –SCH– vs. –S–CHCH–) using protocols from and . Test solubility and binding affinity via molecular docking .
- Biological Assays : Use in vitro kinase assays (e.g., EGFR or VEGFR2) to correlate structural changes (e.g., methyloxazole substitution) with IC values. Statistical analysis (e.g., ANOVA) identifies significant SAR trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
